molecular formula C17H12FNO3S B2816614 Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-07-6

Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2816614
CAS No.: 477490-07-6
M. Wt: 329.35
InChI Key: JTMVUFVBGRCTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 478080-00-1 . It has a molecular weight of 279.29 . The compound is a solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate . The InChI Code is 1S/C13H10FNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) .


Physical and Chemical Properties Analysis

“this compound” is a solid in its physical form . It has a molecular weight of 279.29 .

Scientific Research Applications

Synthesis and Inhibition Properties

  • The synthesis of structurally novel 4-substituted benzo[b]thiophene-2-carboxamidines, which selectively inhibit urokinase-type plasminogen activator (uPA) with low nanomolar IC50 values, showcases the compound's potential in the development of selective inhibitors for therapeutic applications. The synthetic route highlights the utility of methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate as a key intermediate in producing potent selective inhibitors (Bridges et al., 1993).

Electrosynthesis and Fluorination

  • Research on the electrosynthesis of fluorinated benzo[b]thiophene derivatives provides insights into the selective anodic fluorination processes. This method led to the synthesis of monofluorinated products, highlighting the compound's role in the development of fluorinated organic molecules with potential application in pharmaceuticals and agrochemicals (Yin et al., 2011).

Novel Inhibitors Synthesis

  • A study describes the synthesis and characterization of a compound similar to this compound, showing its potential as a new biologically active molecule. The compound demonstrated nanomolar inhibitory activity against the hepatitis B virus in vitro, indicating its usefulness in developing new antiviral drugs (Ivachtchenko et al., 2019).

Material Science Application

  • The design and synthesis of new semiconducting polymers incorporating benzo[b]thiophene derivatives for use in high-performance organic photovoltaic cells demonstrate the compound's application in materials science. Such polymers show promise in enhancing the efficiency of solar energy conversion, indicating the broader utility of these compounds in renewable energy technologies (Kim et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Properties

IUPAC Name

methyl 3-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(12-4-2-3-5-13(12)23-15)19-16(20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMVUFVBGRCTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.